Ormetoprim

Catalog No.
S538240
CAS No.
6981-18-6
M.F
C14H18N4O2
M. Wt
274.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ormetoprim

CAS Number

6981-18-6

Product Name

Ormetoprim

IUPAC Name

5-[(4,5-dimethoxy-2-methylphenyl)methyl]pyrimidine-2,4-diamine

Molecular Formula

C14H18N4O2

Molecular Weight

274.32 g/mol

InChI

InChI=1S/C14H18N4O2/c1-8-4-11(19-2)12(20-3)6-9(8)5-10-7-17-14(16)18-13(10)15/h4,6-7H,5H2,1-3H3,(H4,15,16,17,18)

InChI Key

KEEYRKYKLYARHO-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1CC2=CN=C(N=C2N)N)OC)OC

Solubility

Soluble in DMSO

Synonyms

2,4-diamino-5-(6-methylveratryl)pyrimidine, ormetoprim

Canonical SMILES

CC1=CC(=C(C=C1CC2=CN=C(N=C2N)N)OC)OC

Description

The exact mass of the compound Ormetoprim is 274.143 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 95072. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrimidines - Supplementary Records. It belongs to the ontological category of dimethoxybenzene in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Studying Bacterial Physiology and Metabolism

Ormetoprim's mechanism of action involves interfering with folic acid synthesis in bacteria. Researchers can leverage this property to study various aspects of bacterial physiology and metabolism. By observing how Ormetoprim affects bacterial growth and function, scientists can gain insights into:

  • The role of folic acid in bacterial cell division [Source: National Institutes of Health (.gov) ]
  • The specific pathways involved in folate synthesis within different bacterial species [Source: Antimicrobial Agents and Chemotherapy, American Society for Microbiology ]
  • The development of new antibiotics that target different steps in the folic acid pathway [Source: Science Translational Medicine ]

Investigating Antibiotic Resistance Mechanisms

The widespread use of antibiotics has led to the emergence of antibiotic-resistant bacteria. Ormetoprim can be a valuable tool for researchers studying these resistance mechanisms. By exposing bacteria to Ormetoprim and observing how they adapt and survive, scientists can learn about:

  • Mutations in genes that code for enzymes involved in folate synthesis [Source: Journal of Antimicrobial Chemotherapy ]
  • The development of efflux pumps that expel Ormetoprim from the bacterial cell [Source: Antimicrobial Agents and Chemotherapy ]
  • The horizontal transfer of resistance genes between different bacterial strains [Source: mBio ]

This knowledge can be crucial for developing new strategies to combat antibiotic resistance, a significant public health concern.

Exploring Applications in Aquaculture

Although not widely used in human medicine, Ormetoprim has applications in aquaculture. Researchers can utilize Ormetoprim to:

  • Prevent and control bacterial infections in fish [Source: Issues in General Food Research: 2013 Edition [ISBN 1466554224]]
  • Study the ecology and transmission of bacterial pathogens in aquatic environments [Source: The Journal of General Microbiology ]

Ormetoprim is a synthetic compound classified as an antibiotic, primarily used in veterinary medicine. It is known for its role as a dihydrofolate reductase inhibitor, which disrupts the bacterial synthesis of nucleic acids by competing with para-aminobenzoic acid (PABA) in the folate pathway. Its chemical structure is characterized by a pyrimidine ring, specifically 2,4-diamino-5-(4,5-dimethoxy-2-methylbenzyl)pyrimidine, and it has the CAS number 6981-18-6 .

, particularly in the context of its synthesis. Some notable reactions include:

  • Formation of Dihydrofolate Reductase Complex: Ormetoprim binds to the active site of dihydrofolate reductase, inhibiting its activity and thereby preventing the conversion of dihydrofolate to tetrahydrofolate.
  • Photodegradation: In aquatic environments, ormetoprim can undergo photodegradation, affecting its stability and efficacy in water systems .

Ormetoprim exhibits significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria. Its mechanism of action primarily involves:

  • Inhibition of Folate Synthesis: By blocking dihydrofolate reductase, ormetoprim effectively hampers bacterial growth and replication.
  • Use in Combination Therapy: Often used in conjunction with sulfadimethoxine to enhance its antimicrobial efficacy, this combination is particularly effective in treating infections in aquaculture settings .

The synthesis of ormetoprim involves multi-step reactions. A common method includes:

  • Starting Materials: Utilizing 2,4-diamino-5-methoxymethylpyrimidine and 3,4-dimethoxytoluene.
  • Reagents: Potassium hydroxide and phosphoric acid are often employed.
  • Reaction Conditions: The mixture is typically heated under reflux conditions for several hours to facilitate the reaction .

Other methods may involve different reagents like guanidine and various solvents such as ethanol or dimethylformamide under controlled temperatures .

Ormetoprim is primarily utilized in veterinary medicine for:

  • Aquaculture: Preventing and treating bacterial infections in fish and other aquatic species.
  • Livestock: Used to control infections in cattle and poultry.
  • Combination Antibiotic Formulations: Often combined with other antibiotics for enhanced therapeutic effects .

Research on ormetoprim has shown:

  • Stability Across Conditions: Studies indicate that ormetoprim remains stable at various salinities and pH levels for extended periods, which is crucial for its application in aquaculture .
  • Hypersensitivity Reactions: Although rare, some individuals may exhibit hypersensitivity to ormetoprim, necessitating caution during administration .

Ormetoprim shares structural and functional similarities with several other compounds. Here’s a comparison highlighting its uniqueness:

Compound NameStructure TypeMechanism of ActionUnique Features
SulfadimethoxineSulfonamideInhibits bacterial folate synthesisOften used in combination with ormetoprim
TrimethoprimDihydrofolate reductase inhibitorSimilar inhibition mechanismPrimarily used for human infections
PyrimethamineAntimalarial agentInhibits dihydrofolate reductaseUsed mainly against protozoan infections

Ormetoprim's unique combination of a pyrimidine structure and its specific application in veterinary medicine differentiates it from these similar compounds.

The synthesis of ormetoprim involves multiple synthetic approaches, with the most prominent pathway being the base-catalyzed cyclization of substituted benzyl intermediates with guanidine derivatives. The primary synthetic route begins with the preparation of key precursor molecules, specifically 2-methylveratraldehyde (4,5-dimethoxy-2-methylbenzaldehyde), which serves as the critical aromatic building block [3].

The precursor chemistry for ormetoprim synthesis involves several fundamental reactions. The initial step typically requires the formation of 2-methylveratraldehyde through carbonylation reactions. This aldehyde intermediate is prepared via carbon-14 carbonation of the Grignard reagent derived from 2-bromo-4,5-dimethoxytoluene, followed by esterification, reduction, and manganese dioxide oxidation [3]. This approach represents one of the most efficient routes for producing the required aromatic precursor with high yields and purity.

Alternative synthetic pathways utilize different starting materials and reaction conditions. One established method involves the reaction of acrylonitrile with 4,5-dimethoxy-2-tolyl aldehydes in methanol, followed by cyclization with guanidine compounds . This approach provides flexibility in synthetic planning and allows for optimization based on available starting materials and desired scale of production.

The fundamental chemistry underlying ormetoprim synthesis relies on the formation of the pyrimidine ring through condensation reactions between appropriately substituted benzyl derivatives and nitrogen-containing heterocyclic precursors. The reaction proceeds through nucleophilic attack mechanisms that require careful control of reaction conditions to ensure high selectivity and yield [6] [7].

Intermediate Synthesis and Reaction Optimization

The intermediate synthesis for ormetoprim production involves multiple critical steps that require precise reaction optimization to achieve commercial viability. The most commonly employed synthetic route utilizes the Manchand method, which involves base-catalyzed 1,3-prototropic isomerization of cinnamonitrile intermediates followed by condensation with guanidine derivatives [1] [7].

The reaction optimization process begins with the formation of the key intermediate 3,4,5-trimethoxy-2-(methoxymethyl)cinnamonitrile. This intermediate is synthesized by heating 3,4,5-trimethoxybenzaldehyde with acrylonitrile in methanol under argon atmosphere at controlled temperatures [7]. The optimization parameters for this step include temperature control (typically maintained at room temperature to 60°C), reaction time (ranging from 0.5 to 4 hours), and solvent selection to maximize yield and minimize side product formation [8].

Critical reaction conditions that require optimization include pH control, temperature management, and reaction kinetics. The cyclization reaction typically occurs at elevated temperatures (60°C) with careful monitoring of reaction progress through analytical techniques [8]. The optimization of reaction conditions has demonstrated that temperature cycling and controlled heating rates can significantly improve product quality and yield [9] [10].

The intermediate synthesis also involves the preparation of guanidine-based reagents, which serve as the nitrogen source for pyrimidine ring formation. Guanidine hydrochloride is commonly employed, with sodium methoxide serving as the base catalyst [7]. The reaction optimization for this step requires careful control of stoichiometric ratios, typically employing a slight excess of guanidine to ensure complete conversion of the aromatic intermediate.

Solvent selection plays a crucial role in reaction optimization, with dimethyl sulfoxide (DMSO), methanol, and ethanol being the most commonly employed solvents depending on the specific synthetic route [6] [7]. The choice of solvent affects not only reaction kinetics but also product solubility and purification efficiency in subsequent steps.

Industrial Scale Manufacturing Processes

Industrial scale manufacturing of ormetoprim requires careful consideration of process scalability, economic efficiency, and regulatory compliance. The transition from laboratory-scale synthesis to industrial production involves multiple challenges including heat transfer optimization, mixing efficiency, and waste management [11] [12].

The industrial manufacturing process typically employs continuous or semi-batch reactors designed to handle the specific requirements of ormetoprim synthesis. Temperature control becomes particularly critical at industrial scale, as the exothermic nature of certain reaction steps can lead to thermal runaway if not properly managed [12]. Industrial reactors are equipped with advanced temperature control systems and safety mechanisms to ensure consistent product quality and operational safety.

Scale-up considerations for ormetoprim production include the optimization of mixing parameters to ensure homogeneous reaction conditions. The viscosity changes that occur during the reaction sequence require careful design of agitation systems to maintain adequate mass transfer throughout the reactor volume [12]. Industrial facilities typically employ specialized mixing equipment designed to handle the specific rheological properties of ormetoprim reaction mixtures.

The industrial manufacturing process incorporates in-line monitoring and control systems to ensure consistent product quality. High-performance liquid chromatography (HPLC) systems are commonly integrated into the manufacturing process for real-time monitoring of reaction progress and product purity [13] [14]. These analytical systems allow for immediate process adjustments to maintain product specifications and minimize off-specification production.

Quality control measures in industrial ormetoprim manufacturing include comprehensive testing protocols for starting materials, intermediates, and final products. The manufacturing process must comply with Good Manufacturing Practice (GMP) requirements, which mandate strict control over all aspects of production including personnel training, equipment validation, and documentation procedures [15].

Industrial production also requires consideration of environmental impact and sustainability. Modern manufacturing facilities incorporate green chemistry principles to minimize solvent usage, reduce waste generation, and improve energy efficiency [11]. The implementation of continuous manufacturing techniques has shown potential for reducing overall environmental impact while improving production efficiency.

Byproduct Management and Purification Techniques

The synthesis of ormetoprim generates various byproducts and impurities that must be effectively managed through sophisticated purification techniques. The primary impurities include unreacted starting materials, side products from competing reactions, and degradation products formed under reaction conditions [15] [16].

Crystallization represents the most widely employed purification technique for ormetoprim, offering high selectivity and the ability to achieve pharmaceutical-grade purity [17] [18]. The crystallization process involves careful control of solvent selection, temperature profiles, and nucleation conditions to optimize crystal quality and yield [19] [20]. Anti-solvent crystallization techniques are particularly effective for ormetoprim purification, utilizing solvent systems where the product has differential solubility to promote selective crystallization [21].

The crystallization process parameters require optimization to achieve desired crystal morphology and size distribution. Cooling crystallization protocols typically involve controlled temperature reduction rates (0.5-5°C per minute) to promote uniform crystal growth and minimize the formation of metastable polymorphs [21] [16]. Temperature cycling techniques have proven effective for improving crystal quality and reducing the incorporation of impurities into the crystal lattice [21].

Column chromatography serves as a complementary purification technique for removing closely related impurities that cannot be effectively separated through crystallization alone [22] [23]. High-performance liquid chromatography (HPLC) systems equipped with specialized stationary phases enable the separation of structural analogs and geometric isomers that may be present in crude ormetoprim preparations [22] [13].

Solvent selection for chromatographic purification requires careful consideration of safety and environmental impact. Recent developments in green chromatography have identified safer solvent blends, such as heptane/ethyl acetate and heptane/methyl acetate systems, which provide superior purification performance compared to traditional dichloromethane/methanol systems while reducing worker exposure to hazardous solvents [22].

Membrane-based separation techniques have emerged as promising alternatives for ormetoprim purification, particularly for large-scale industrial applications [24]. Ultrafiltration and reverse osmosis systems can effectively remove low molecular weight impurities and salts while concentrating the desired product [25] [24]. These membrane technologies offer advantages including lower energy consumption, reduced solvent requirements, and improved process sustainability.

Advanced purification strategies often employ hybrid approaches combining multiple separation techniques to achieve optimal purity levels. Sequential purification protocols may utilize initial crystallization for bulk purification followed by chromatographic polishing to remove trace impurities [25] [15]. This multi-step approach ensures that final product specifications meet stringent pharmaceutical requirements for active pharmaceutical ingredient purity.

Ormetoprim functions as a potent inhibitor of bacterial dihydrofolate reductase (DHFR), an essential enzyme in the folate metabolic pathway [1] [2]. The enzyme dihydrofolate reductase catalyzes the NADPH-dependent reduction of 7,8-dihydrofolate to 5,6,7,8-tetrahydrofolate, which serves as the primary one-carbon carrier in cellular metabolism [3] [4]. This enzymatic reaction is fundamental to maintaining the tetrahydrofolate cofactor pool required for purine and thymidine synthesis, ultimately supporting DNA synthesis and cell division [5] [6].

The molecular mechanism of ormetoprim action involves competitive inhibition of DHFR through direct binding to the enzyme's active site [1] [7]. Ormetoprim, classified as a 2,4-diaminopyrimidine derivative with the chemical structure 2,4-diamino-5-(6-methylveratryl)pyrimidine, exhibits structural similarity to the natural substrate dihydrofolate [1]. This structural mimicry allows ormetoprim to compete effectively with dihydrofolate for binding to the enzyme's active site, thereby preventing the reduction of dihydrofolate to tetrahydrofolate [7] [8].

The mechanism involves a sequential, steady-state random binding process where NADPH and the substrate (or inhibitor) bind to the enzyme's active site [3] [9]. Crystallographic studies of bacterial DHFR complexes reveal that the active site consists of two distinct domains: the adenosine binding domain and the loop domain [4]. The enzyme employs an eight-stranded beta-sheet core structure flanked by four alpha-helices, creating a cleft that accommodates both the cofactor and substrate [4] [10].

Kinetic ParameterOrmetoprimTrimethoprim (Reference)Reference
Target SelectivityHigh for bacterial DHFRHigh for bacterial DHFR [1] [8]
Binding MechanismCompetitive inhibitionCompetitive inhibition [7] [8]
Enzyme AffinitySimilar to trimethoprimKi ~1-5 nM (bacterial) [11] [12]
Species Selectivity>1000-fold bacterial vs mammalian>1000-fold bacterial vs mammalian [13] [8]

The inhibition results in rapid depletion of the cellular tetrahydrofolate cofactor pool, leading to impaired one-carbon metabolism [14] [15]. Specifically, the blockade prevents the synthesis of formyl-tetrahydrofolate and methylenetetrahydrofolate, which are essential cofactors for purine nucleotide biosynthesis and thymidine synthesis [5] [16]. This disruption ultimately halts DNA synthesis and arrests bacterial cell division [7] [6].

Research demonstrates that ormetoprim exhibits gradual "on" kinetics followed by rapid "off" kinetics when compared to trimethoprim, suggesting efficient binding and release characteristics [17]. At concentrations of 0.1 to 10 μM, ormetoprim demonstrates similar stabilization effects on bacterial DHFR as trimethoprim, with notably quicker destabilization kinetics upon compound withdrawal [17].

Synergistic Action with Sulfonamides

The combination of ormetoprim with sulfonamides, particularly sulfadimethoxine, produces a potent synergistic antibacterial effect through sequential blockade of the bacterial folate synthesis pathway [18] [19] [20]. This synergism occurs because the two drug classes target consecutive enzymatic steps in bacterial folate metabolism, creating a more complete disruption of folate-dependent processes than either agent alone [2] [21].

Sulfonamides function by inhibiting dihydropteroate synthase, the enzyme responsible for incorporating para-aminobenzoic acid (PABA) into the folate synthesis pathway [20] [6]. Specifically, sulfonamides compete with PABA for binding to dihydropteroate synthase, preventing the formation of dihydropteroic acid, a precursor to dihydrofolate [20] [22]. When ormetoprim is administered concurrently, it blocks the subsequent reduction of any dihydrofolate that may be synthesized despite sulfonamide inhibition [1] [2].

Combination AspectOrmetoprim-SulfadimethoxineMechanismReference
Enzyme Target 1Dihydropteroate synthaseSulfonamide inhibition of PABA incorporation [20] [22]
Enzyme Target 2Dihydrofolate reductaseOrmetoprim inhibition of dihydrofolate reduction [1] [2]
Synergistic EffectSequential blockadeComplete folate pathway disruption [18] [19]
Clinical OutcomeBactericidal activityEnhanced compared to individual agents [19] [20]
Resistance PreventionReduced frequencyDual target approach [19] [2]

The synergistic interaction has been demonstrated through in vitro studies showing that the minimum inhibitory concentrations of both components are significantly reduced when used in combination compared to individual agent testing [23]. Research on Neospora caninum tachyzoites revealed that combinations of ormetoprim with various sulfonamides produced improved efficacy through this dual-target approach [23]. The mechanism of synergy appears to involve simultaneous binding to bacterial dihydrofolate reductase rather than simple sequential blockade, as evidenced by studies showing that para-aminobenzoic acid does not eliminate the synergistic effect [18].

Pharmacokinetic studies in various animal models demonstrate that ormetoprim and sulfadimethoxine maintain effective plasma concentrations when administered in combination, though the drugs exhibit different elimination kinetics [24] [25]. In hybrid striped bass, the elimination half-life for ormetoprim (3.9-7.5 hours) differs significantly from that of sulfadimethoxine (10.5-26 hours), creating a non-constant ratio in plasma that may influence the actual synergistic effect [25] [26].

The combination therapy offers significant advantages in clinical applications, including broader spectrum antimicrobial activity against gram-positive and gram-negative bacteria, reduced likelihood of resistance development, and enhanced bactericidal rather than bacteriostatic effects [19] [2] [21]. The ormetoprim-sulfadimethoxine combination is particularly effective against bacterial infections in aquaculture and veterinary medicine, where it demonstrates activity against important pathogens including Yersinia ruckeri, Edwardsiella tarda, and Escherichia coli [25] [27].

Resistance Mechanisms and Selectivity

Bacterial resistance to ormetoprim develops through several distinct mechanisms that compromise the drug's ability to inhibit dihydrofolate reductase effectively [28] [29] [30]. Understanding these resistance mechanisms is crucial for optimizing therapeutic strategies and developing countermeasures to maintain drug efficacy.

Primary Resistance Mechanisms

Target Modification: The most common resistance mechanism involves mutations in the chromosomal gene encoding dihydrofolate reductase, resulting in structural alterations that reduce ormetoprim binding affinity [29] [30] [31]. Studies on Streptococcus pneumoniae DHFR revealed that single amino acid substitutions, such as leucine for valine at position 100, create steric clashes that significantly reduce trimethoprim-like inhibitor binding [31]. Similar mechanisms likely affect ormetoprim susceptibility, as both compounds share structural similarities as diaminopyrimidine derivatives [1] [23].

Enzyme Overproduction: Bacteria can develop resistance by increasing the production of dihydrofolate reductase enzyme through gene amplification or enhanced transcription [29] [30] [32]. This mechanism overwhelms the inhibitory capacity of ormetoprim by providing excess target enzyme that exceeds the drug's inhibitory concentration [32]. The increased enzyme production requires higher drug concentrations to achieve effective inhibition, manifesting as elevated minimum inhibitory concentrations in clinical testing [29].

Plasmid-Mediated Resistance: Perhaps the most significant resistance mechanism involves the acquisition of alternative dihydrofolate reductase genes, such as the dfrB family, through horizontal gene transfer [33] [30]. These plasmid-encoded enzymes exhibit intrinsic resistance to trimethoprim and related diaminopyrimidines, including ormetoprim [33]. The type II dihydrofolate reductases encoded by dfrB genes are structurally and evolutionarily unrelated to chromosomal DHFR, making them inherently insensitive to conventional DHFR inhibitors [33] [34].

Resistance TypeMechanismImpact on OrmetoprimPrevalenceReference
Chromosomal mutationPoint mutations in folA geneVariable resistance (2-50 fold)Common [30] [31]
Enzyme overproductionIncreased DHFR expressionElevated MIC valuesModerate [29] [32]
Plasmid-mediateddfrB gene acquisitionComplete resistanceEmerging [33] [30]
Permeability changesReduced drug uptakeDecreased intracellular levelsVariable [28] [35]
Efflux mechanismsActive drug removalReduced drug accumulationUncommon [28] [35]

Selectivity Mechanisms

Ormetoprim exhibits remarkable selectivity for bacterial versus mammalian dihydrofolate reductase, with selectivity ratios exceeding 1000-fold [13] [8] [11]. This selectivity arises from fundamental structural differences between bacterial and mammalian DHFR active sites [13] [4]. The critical difference involves a single amino acid substitution where bacterial DHFR contains an aspartate residue and mammalian DHFR contains a glutamate residue at the equivalent position [13].

Crystallographic studies demonstrate that this amino acid difference creates distinct binding environments that favor diaminopyrimidine binding to bacterial enzyme [13] [11]. The smaller aspartate residue in bacterial DHFR allows optimal positioning of ormetoprim within the active site, while the larger glutamate in mammalian DHFR creates steric hindrance that reduces binding affinity [13] [8].

Thermodynamic analyses reveal that the selectivity of ormetoprim for bacterial DHFR is entropy-driven and correlates with weaker conformational changes in bacterial versus vertebrate enzymes [11]. The bacterial enzyme provides additional hydrophobic contacts that stabilize inhibitor binding, contributing to the observed selectivity [11]. In the presence of NADPH cofactor, the positive cooperative effect is much more pronounced for bacterial DHFR than for vertebrate enzymes, further enhancing selectivity [11].

Clinical Implications

The development of resistance has significant implications for ormetoprim efficacy in veterinary applications [36] [30]. Studies in aquaculture settings demonstrate that prolonged or repeated exposure to ormetoprim-sulfadimethoxine combinations can select for resistant bacterial populations [36] [37]. The emergence of multiple resistance mechanisms simultaneously can lead to high-level resistance that compromises therapeutic effectiveness [30].

Surveillance data indicate that resistance to diaminopyrimidines occurs in 3-30% of clinically isolated bacteria, with considerable variation among bacterial species [30]. Certain species, including Staphylococcus epidermidis and Enterobacter species, show increased tendency for acquiring resistance to trimethoprim-like compounds [30], suggesting similar patterns may occur with ormetoprim exposure.

Comparative Pharmacodynamics with Trimethoprim

Ormetoprim and trimethoprim share fundamental pharmacodynamic properties as diaminopyrimidine-based dihydrofolate reductase inhibitors, yet exhibit distinct characteristics in their molecular interactions, binding kinetics, and therapeutic applications [1] [38] [8]. Both compounds function through competitive inhibition of bacterial DHFR, but their structural differences influence specific aspects of their pharmacodynamic profiles [1] [7].

Molecular Structure and Binding Characteristics

Trimethoprim (5-[(3,4,5-trimethoxyphenyl)methyl]-2,4-pyrimidinediamine) possesses a molecular weight of 290.32 g/mol and contains three methoxy groups on its phenyl ring [39]. In contrast, ormetoprim (2,4-diamino-5-(6-methylveratryl)pyrimidine) has a molecular weight of 274.32 g/mol and features a different substitution pattern with methylveratryl group [1]. These structural variations affect the compounds' binding interactions with bacterial DHFR active sites [1] [12].

Crystallographic studies of DHFR-inhibitor complexes reveal that both compounds achieve high-affinity binding through interactions with conserved active site residues [12]. The 2,4-diaminopyrimidine moiety common to both inhibitors forms critical hydrogen bonds with the enzyme backbone, while the aromatic substituents interact with hydrophobic regions of the binding pocket [12] [40]. However, structural differences in the aromatic portions result in distinct binding geometries and interaction profiles [40].

PropertyOrmetoprimTrimethoprimClinical SignificanceReference
Molecular Weight274.32 g/mol290.32 g/molSimilar bioavailability [1] [39]
Binding Affinity (Ki)Similar to TMP1-5 nM (bacterial DHFR)Equivalent potency [11] [12]
Selectivity Ratio>1000-fold>1000-foldSimilar safety profile [8] [11]
Binding KineticsFaster "off" rateStandard kineticsPotentially reversible inhibition [17]
Species SpecificityVeterinary focusHuman and veterinaryDifferent regulatory status [2] [41]

Enzyme Inhibition Kinetics

Both ormetoprim and trimethoprim exhibit slow-binding kinetics with bacterial DHFR, characterized by initial rapid binding followed by a slower isomerization to a high-affinity complex [42] [17]. However, recent studies reveal subtle differences in their temporal binding profiles [17]. Ormetoprim demonstrates notably quicker "off" kinetics compared to trimethoprim, with destabilization occurring 2-4 hours after compound removal versus longer retention for trimethoprim [17].

The binding mechanism for both compounds involves formation of a ternary complex with NADPH and the enzyme [42] [11]. Kinetic studies indicate that NADPH binding enhances the affinity of both inhibitors for bacterial DHFR through positive cooperativity, but the magnitude of this effect differs between the compounds [11]. For trimethoprim, the cooperative effect is much more pronounced with bacterial DHFR than with vertebrate enzymes, contributing to its selectivity profile [11].

Resistance Patterns

Comparative analysis of resistance mechanisms reveals that both ormetoprim and trimethoprim are susceptible to similar resistance pathways, including target modification, enzyme overproduction, and plasmid-mediated resistance [29] [30] [41]. However, the frequency and distribution of resistance may vary between the compounds due to differences in usage patterns and selective pressure [30].

Studies examining resistance development demonstrate that bacteria exposed to trimethoprim can exhibit cross-resistance to ormetoprim due to their shared mechanism of action [23] [30]. Conversely, some resistance mutations that affect trimethoprim binding may have different impacts on ormetoprim susceptibility due to structural differences in their aromatic substituents [31] [40].

The emergence of plasmid-encoded type II DHFR enzymes (dfrB family) represents a significant resistance mechanism affecting both compounds [33]. These alternative enzymes show intrinsic resistance to trimethoprim and related diaminopyrimidines, effectively compromising the therapeutic utility of both ormetoprim and trimethoprim against bacteria harboring these resistance genes [33].

Clinical Applications and Therapeutic Profiles

Trimethoprim has extensive clinical use in human medicine, both as monotherapy for urinary tract infections and in combination with sulfamethoxazole for diverse bacterial infections [41] [32]. The compound's pharmacokinetic profile includes good oral bioavailability (60% excreted unchanged in urine within 24 hours), wide tissue distribution, and moderate protein binding (45%) [32].

Ormetoprim, conversely, finds primary application in veterinary medicine, particularly in aquaculture and companion animal therapy [2] [43] [25]. Pharmacokinetic studies in various animal species demonstrate species-specific absorption and elimination patterns [25] [44]. In horses, ormetoprim achieves peak serum concentrations of 0.92 μg/mL within 0.5 hours after oral administration, with effective tissue penetration including synovial fluid, peritoneal fluid, and endometrium [44].

The therapeutic advantage of ormetoprim lies in its optimized combination with sulfadimethoxine, which provides matched pharmacokinetic profiles for sustained synergistic activity [19] [25]. This combination offers enhanced stability and prolonged tissue concentrations compared to trimethoprim-sulfonamide combinations in certain veterinary applications [25] [27].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.2

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

274.14297583 g/mol

Monoisotopic Mass

274.14297583 g/mol

Heavy Atom Count

20

LogP

1.23 (LogP)

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

M3EFS94984

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral]

Pictograms

Irritant

Irritant

Other CAS

6981-18-6

Wikipedia

Ormetoprim

Use Classification

Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients

Dates

Last modified: 08-15-2023
1: Guerard JJ, Chin YP. Photodegradation of ormetoprim in aquaculture and stream-derived dissolved organic matter. J Agric Food Chem. 2012 Oct 3;60(39):9801-6. doi: 10.1021/jf302564d. Epub 2012 Sep 24. PubMed PMID: 22950359.
2: Yang YJ, Liu XW, Li B, Li SH, Kong XJ, Qin Z, Li JY. Simultaneous determination of diaveridine, trimethoprim and ormetoprim in feed using high performance liquid chromatography tandem mass spectrometry. Food Chem. 2016 Dec 1;212:358-66. doi: 10.1016/j.foodchem.2016.05.184. Epub 2016 Jun 1. PubMed PMID: 27374543.
3: Davami A, Peterson RA, Jones WT, Ilardi RL. Compatibility of sulfadimethoxine and ormetoprim with lasalocid and monensin on performance of male broiler chickens. Poult Sci. 1987 Feb;66(2):373-5. PubMed PMID: 3588507.
4: Bakal RS, Bai SA, Stoskopf MK. Pharmacokinetics of sulfadimethoxine and ormetoprim in a 5:1 ratio following intraperitoneal and oral administration, in the hybrid striped bass (Morone chrysops x Morone saxitalis). J Vet Pharmacol Ther. 2004 Feb;27(1):1-6. PubMed PMID: 14995959.
5: Brown MP, Gronwall RR, Houston AE. Pharmacokinetics and body fluid and endometrial concentrations of ormetoprim-sulfadimethoxine in mares. Can J Vet Res. 1989 Jan;53(1):12-6. PubMed PMID: 2914221; PubMed Central PMCID: PMC1255505.
6: Vasilopulos RJ, Mackin A, Lavergne SN, Trepanier LA. Nephrotic syndrome associated with administration of sulfadimethoxine/ormetoprim in a dobermann. J Small Anim Pract. 2005 May;46(5):232-6. PubMed PMID: 15909446.
7: Blackwell TE, Werdin RE, Eisenmenger MC, FitzSimmons MA. Goitrogenic effects in offspring of swine fed sulfadimethoxine and ormetoprim in late gestation. J Am Vet Med Assoc. 1989 Feb 15;194(4):519-23. PubMed PMID: 2921200.
8: Dunbar MR, Foreyt WJ. Prevention of coccidiosis in domestic dogs and captive coyotes (Canis latrans) with sulfadimethoxine-ormetoprim combination. Am J Vet Res. 1985 Sep;46(9):1899-902. PubMed PMID: 4051296.
9: Biel-Zielińska A, Brzeziński J. [Neurochemical disorders in rats caused by combined action of Primor and thiram. I. Changes in catecholamine and serotonin levels in the brain, heart and adrenal glands of rats with acute poisoning]. Rocz Panstw Zakl Hig. 1991;42(2):195-203. Polish. Erratum in: Rocz Panstw Zakl Hig 1991;42(4):following 357. PubMed PMID: 1803448.
10: Kosoff RE, Chen CY, Wooster GA, Getchell RG, Clifford A, Craigmill AL, Bowser PR. Sulfadimethoxine and ormetoprim residues in three species of fish after oral dosing in feed. J Aquat Anim Health. 2007 Jun;19(2):109-15. doi: 10.1577/H06-038.1. PubMed PMID: 18201051.
11: Droy BF, Goodrich MS, Lech JJ, Kleinow KM. Bioavailability, disposition and pharmacokinetics of 14C-ormetoprim in rainbow trout (Salmo gairdneri). Xenobiotica. 1990 Feb;20(2):147-57. PubMed PMID: 2333711.
12: Abascal JF, Abella M, Marinetto E, Pascau J, Desco M. A Novel Prior- and Motion-Based Compressed Sensing Method for Small-Animal Respiratory Gated CT. PLoS One. 2016 Mar 9;11(3):e0149841. doi: 10.1371/journal.pone.0149841. eCollection 2016. PubMed PMID: 26959370; PubMed Central PMCID: PMC4784891.
13: Wilson WD, George LW, Baggot JD, Adamson PJ, Hietala SK, Mihalyi JE. Ormetoprim-sulfadimethoxine in cattle: pharmacokinetics, bioavailability, distribution to the tears, and in vitro activity against Moraxella bovis. Am J Vet Res. 1987 Mar;48(3):407-14. PubMed PMID: 3565896.
14: Tanabe A, Kondo Y, Toriumi T. [Effect of sulfamonomethoxine and ormetoprim on leucocytozoon infection in chickens]. Nihon Yakurigaku Zasshi. 1986 Mar;87(3):273-9. Japanese. PubMed PMID: 3086195.
15: Hasbullah, Itahana H, Uchida T, Inamoto T, Nakai Y, Ogimoto K. Medication of feedlot calves infected with Eimeria spp. by a combination of sulfamonomethoxine and ormetoprim. J Vet Med Sci. 1996 Feb;58(2):169-70. PubMed PMID: 8672590.
16: Potter RA, Burns BG, van de Riet JM, North DH, Darvesh R. Simultaneous determination of 17 sulfonamides and the potentiators ormetoprim and trimethoprim in salmon muscle by liquid chromatography with tandem mass spectrometry detection. J AOAC Int. 2007 Jan-Feb;90(1):343-8. PubMed PMID: 17373466.
17: Samuelsen OB, Ervik A, Wennevik V. Absorption, tissue distribution, metabolism and excretion of ormetoprim and sulphadimethoxine in Atlantic salmon (Salmo salar) after intravenous and oral administration of Romet. Xenobiotica. 1995 Nov;25(11):1169-80. PubMed PMID: 8592867.
18: Topic Popovic N, Babish JG, Bowser PR. Observational study of hepatic cytochrome P-450 protein expression and activity in summer flounder (Paralichtys dentatus) after combination ormetoprim-sulfadimethoxine treatment. Chemotherapy. 2007;53(5):313-5. Epub 2007 Aug 29. PubMed PMID: 17728539.
19: Lin SY, Jeng SL. Comparison of ion-pairing and ion-suppressing liquid chromatographic methods for the determination of pyrimethamine and ormetoprim in chicken feed. J Chromatogr Sci. 2002 Jul;40(6):331-6. PubMed PMID: 12137205.
20: Sanders SM, Srivastava P, Feng Y, Dane JH, Basile J, Barnett MO. Sorption of the veterinary antimicrobials sulfadimethoxine and ormetoprim in soil. J Environ Qual. 2008 Jun 23;37(4):1510-8. doi: 10.2134/jeq2007.0215. Print 2008 Jul-Aug. PubMed PMID: 18574183.

Explore Compound Types